2,3,4-Trichloroaniline

Description

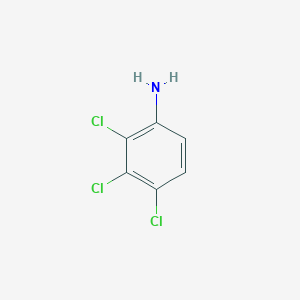

Structure

3D Structure

Properties

IUPAC Name |

2,3,4-trichloroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4Cl3N/c7-3-1-2-4(10)6(9)5(3)8/h1-2H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRJUYQOFOMFVQS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1N)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4Cl3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2022098 | |

| Record name | 2,3,4-Trichloroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2022098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

634-67-3, 54686-91-8 | |

| Record name | 2,3,4-Trichloroaniline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=634-67-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3,4-Trichloroaniline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000634673 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenamine, trichloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054686918 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 634-67-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89297 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,3,4-Trichloroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2022098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3,4-trichloroaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.196 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,3,4-TRICHLOROANILINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/84PW2M8B8C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2,3,4-Trichloroaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,3,4-trichloroaniline, a chlorinated aromatic amine. The information presented herein encompasses its chemical and physical properties, toxicological profile, and established experimental protocols for its synthesis and analysis. This document is intended to serve as a valuable resource for professionals in research, chemical synthesis, and drug development.

Chemical and Physical Properties

This compound, with the CAS number 634-67-3 , is a solid crystalline substance at room temperature, typically appearing as a white to off-white powder.[1] It is an important chemical intermediate, though its direct applications in drug development are not extensively documented in public literature. A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 634-67-3 | [1][2][3][4] |

| Molecular Formula | C₆H₄Cl₃N | [1][3][4] |

| Molecular Weight | 196.46 g/mol | [1][3][4] |

| Appearance | White to Almost white powder to crystal | [1] |

| Melting Point | 65-67 °C | [2] |

| Boiling Point | 292 °C at 774 mm Hg | [2] |

| Solubility | Slightly soluble in Chloroform and Methanol. | [2] |

| Storage | Store in a cool, dark place under an inert atmosphere. | [1][2] |

Toxicological Profile

This compound is classified as a toxic substance. Acute exposure through oral, dermal, or inhalation routes is harmful.[1] Prolonged or repeated exposure may cause damage to organs.[1] Detailed acute toxicity values are summarized in Table 2.

Table 2: Acute Toxicity of this compound

| Route | Species | Value | Reference(s) |

| Oral LD₅₀ | Rat | 100 mg/kg (ATE) | |

| Dermal LD₅₀ | - | 300 mg/kg (ATE) | |

| Inhalation LC₅₀ | - | 0.5 mg/L (4h) (ATE) |

ATE: Acute Toxicity Estimate

Experimental Protocols

Detailed experimental procedures are crucial for the safe and efficient handling and application of this compound in a research setting. The following sections provide protocols for its synthesis and analysis.

Synthesis of this compound

A common method for the synthesis of chlorinated anilines is the reduction of the corresponding nitroaromatic compound. The following protocol is adapted from the synthesis of a related isomer, 2,4,5-trichloroaniline, and can be applied to produce this compound from 2,3,4-trichloronitrobenzene.

Protocol: Reduction of 2,3,4-Trichloronitrobenzene

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2,3,4-trichloronitrobenzene.

-

Solvent Addition: Add a suitable solvent system, such as a mixture of ethanol and water.

-

Reducing Agent: To the stirred solution, add iron powder.

-

Acidification: Slowly add a small amount of hydrochloric acid to initiate the reduction.

-

Reaction: Heat the mixture to reflux (approximately 90-95°C) and maintain the temperature with vigorous stirring. Monitor the reaction progress using thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature.

-

Extraction: Extract the product with a suitable organic solvent, such as ethyl acetate.

-

Purification: Filter the combined organic extracts to remove the iron sludge. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude this compound. Further purification can be achieved by recrystallization or column chromatography.

Diagram 1: Synthesis of this compound

Caption: Synthesis of this compound via reduction.

Analysis of this compound by GC-MS

Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of this compound. The following is a general protocol that can be adapted for various sample matrices.

Protocol: GC-MS Analysis

-

Sample Preparation:

-

Water Samples: Perform a liquid-liquid extraction (LLE) using a suitable solvent like dichloromethane. Adjust the pH of the aqueous sample to basic conditions to ensure the aniline is in its free base form. Concentrate the organic extract to a small volume.

-

Solid Samples (e.g., soil, tissue): Perform a solvent extraction using a method such as sonication or Soxhlet extraction with an appropriate solvent mixture (e.g., acetone/hexane). The extract may require cleanup using techniques like gel permeation chromatography (GPC) or solid-phase extraction (SPE) to remove interfering matrix components.

-

-

GC-MS Parameters:

-

Gas Chromatograph:

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) is typically suitable.

-

Injector: Splitless injection is recommended for trace analysis.

-

Oven Temperature Program: An initial temperature of around 60-80°C, held for 1-2 minutes, followed by a ramp of 10-20°C/minute to a final temperature of 280-300°C.

-

-

Mass Spectrometer:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Full scan for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis to enhance sensitivity and selectivity.

-

-

-

Quantification: Use an internal standard method for accurate quantification. A deuterated analog of this compound or a structurally similar compound not present in the sample can be used as an internal standard.

Diagram 2: GC-MS Analytical Workflow

Caption: Workflow for the analysis of this compound.

Applications in Research and Development

Trichloroanilines are primarily utilized as intermediates in the synthesis of a variety of chemical products, including azo dyes and pesticides. While specific applications of this compound in the synthesis of pharmaceutical compounds are not widely reported, its structural motif as a polychlorinated aromatic amine suggests its potential as a building block in medicinal chemistry for the development of novel therapeutic agents. Further research is required to explore its utility in drug discovery and development.

Biological Signaling Pathways

Currently, there is a lack of specific information in the public domain detailing the direct interactions of this compound with biological signaling pathways. The general toxicity of chlorinated anilines suggests potential for disruption of cellular processes, but the precise mechanisms and pathways affected by this specific isomer have not been elucidated. Future research in the areas of toxicology and pharmacology may shed light on its molecular targets and its effects on key cellular signaling cascades such as the MAPK, NF-κB, or PI3K-Akt pathways.

Conclusion

This technical guide has summarized the key properties, toxicological data, and experimental protocols for this compound. While it is a well-characterized chemical intermediate, its specific roles in drug development and its interactions with biological signaling pathways remain areas for future investigation. The information provided here serves as a foundational resource for scientists and researchers working with this compound.

References

- 1. 2,3,4-TRICHLOROANISOLE synthesis - chemicalbook [chemicalbook.com]

- 2. scbt.com [scbt.com]

- 3. US4447647A - Process for the preparation of 2,4,6-trichloroaniline - Google Patents [patents.google.com]

- 4. EP0083442A2 - Process for the production of 2,4,6-trichloroaniline - Google Patents [patents.google.com]

An In-Depth Technical Guide to the Physicochemical Properties of 2,3,4-Trichloroaniline

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3,4-Trichloroaniline is a chlorinated aromatic amine of significant interest in various fields of chemical research and development. Its specific substitution pattern imparts distinct physicochemical properties that influence its behavior in chemical syntheses, biological systems, and environmental matrices. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, complete with detailed experimental protocols based on internationally recognized guidelines and visual representations of relevant chemical and analytical workflows. Understanding these properties is crucial for its application in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals, as well as for assessing its toxicological and environmental profile.

Physicochemical Properties of this compound

The fundamental physicochemical characteristics of this compound are summarized in the tables below. These properties are essential for predicting its reactivity, solubility, and partitioning behavior in various systems.

Table 1: General and Physical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₆H₄Cl₃N | [TCI America, Santa Cruz Biotechnology] |

| Molecular Weight | 196.46 g/mol | [TCI America, Santa Cruz Biotechnology] |

| Appearance | White to almost white powder or crystals | [TCI (India) Pvt. Ltd.] |

| Melting Point | 65-69 °C (range) | [ChemicalBook, TCI (India) Pvt. Ltd.] |

| 67 °C | [Fisher Scientific] | |

| 73 °C | [Stenutz] | |

| Boiling Point | 292 °C at 774 mmHg | [ChemicalBook] |

| Density (estimate) | 1.6807 g/cm³ | [ChemicalBook] |

Table 2: Solubility and Partitioning Properties

| Property | Value | Source(s) |

| Solubility | Slightly soluble in chloroform and methanol. | [ChemicalBook] |

| logP (Octanol-Water Partition Coefficient) | 3.33 | [Stenutz] |

| pKa (predicted) | 0.96 ± 0.10 | [ChemicalBook] |

Note: There is some variability in the reported melting point, which may be due to differences in purity or analytical methodology.

Experimental Protocols

The following sections detail standardized experimental methodologies for the determination of key physicochemical properties of this compound, based on the OECD Guidelines for the Testing of Chemicals. These protocols provide a framework for obtaining reliable and reproducible data.

Determination of Melting Point (OECD Guideline 102)

The melting point is a fundamental property for the characterization and purity assessment of a solid substance.

Methodology: Capillary Method

-

Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 2-4 mm.

-

Apparatus: A calibrated melting point apparatus equipped with a heating bath (e.g., silicone oil) or a metal block and a thermometer or temperature sensor with an accuracy of ± 0.5 °C is used.

-

Procedure: The capillary tube is placed in the apparatus. The temperature is raised at a rate of approximately 10-20 °C/min until it is about 10 °C below the expected melting point. The heating rate is then reduced to 1-2 °C/min.

-

Observation: The temperature at which the first signs of melting are observed (the substance begins to collapse or shrink) and the temperature at which the substance is completely molten are recorded as the melting range. For a pure substance, this range is typically narrow.

Determination of Boiling Point (OECD Guideline 103)

The boiling point provides information about the volatility of a substance.

Methodology: Ebulliometer Method

-

Apparatus: An ebulliometer, a device that measures the boiling point of a liquid by determining the temperature at which the liquid and vapor phases are in equilibrium, is used. The apparatus is equipped with a condenser and a precision thermometer or temperature sensor.

-

Procedure: A sample of this compound is placed in the boiling flask of the ebulliometer. The apparatus is heated, and the liquid is brought to a steady boil.

-

Measurement: The temperature of the boiling liquid is recorded when it remains constant. The atmospheric pressure is also recorded.

-

Correction: If the boiling point is determined at a pressure other than standard atmospheric pressure (101.325 kPa), a pressure correction (e.g., using the Sidney-Young equation) is applied to estimate the normal boiling point.

Determination of Water Solubility (OECD Guideline 105)

Water solubility is a critical parameter for assessing the environmental fate and bioavailability of a compound.

Methodology: Flask Method (for substances with solubility > 10⁻² g/L)

-

Sample Preparation: An excess amount of this compound is added to a flask containing a known volume of deionized water.

-

Equilibration: The flask is sealed and agitated (e.g., in a shaker bath) at a constant temperature (typically 20 °C) for a sufficient period (e.g., 24-48 hours) to reach equilibrium.

-

Phase Separation: The suspension is allowed to stand at the same constant temperature to allow the undissolved solid to settle. Centrifugation at the test temperature can also be used to separate the solid and aqueous phases.

-

Quantification: A sample of the clear aqueous supernatant is carefully withdrawn. The concentration of this compound in the aqueous phase is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Replicates: The experiment is performed in at least triplicate to ensure the reliability of the results.

Determination of the Partition Coefficient (n-octanol/water) (OECD Guideline 107/117)

The n-octanol/water partition coefficient (logP) is a measure of a chemical's lipophilicity and is a key parameter in predicting its bioaccumulation potential and pharmacokinetic properties.

Methodology: Shake-Flask Method (OECD 107)

-

Phase Preparation: n-Octanol and water are mutually saturated by shaking them together for 24 hours and then allowing the phases to separate.

-

Sample Preparation: A stock solution of this compound is prepared in n-octanol.

-

Partitioning: A known volume of the n-octanol stock solution is mixed with a known volume of water in a separatory funnel. The mixture is shaken vigorously for a set period to allow for partitioning between the two phases and then allowed to stand for the phases to separate completely. Centrifugation can aid in phase separation.

-

Concentration Analysis: The concentration of this compound in both the n-octanol and water phases is determined using a suitable analytical technique like HPLC-UV.

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of P.

Methodology: HPLC Method (OECD 117)

This method determines the logP based on the retention time of the substance on a reversed-phase HPLC column.

-

System Calibration: A series of reference compounds with known logP values are injected into the HPLC system to establish a calibration curve of retention time versus logP.

-

Sample Analysis: A solution of this compound is injected into the same HPLC system under identical conditions.

-

logP Determination: The retention time of this compound is measured, and its logP value is determined from the calibration curve.

Determination of Dissociation Constant (pKa) (OECD Guideline 112)

The pKa value indicates the extent of ionization of a compound at a given pH, which influences its solubility, absorption, and interaction with biological targets.

Methodology: Potentiometric Titration

-

Sample Preparation: A known amount of this compound is dissolved in a suitable solvent (e.g., a mixture of water and a co-solvent like methanol if solubility is low).

-

Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) while the pH of the solution is continuously monitored using a calibrated pH electrode.

-

Data Analysis: A titration curve of pH versus the volume of titrant added is plotted. The pKa is determined from the pH at the half-equivalence point, where half of the aniline has been protonated. For weakly basic anilines, specialized software may be needed for accurate pKa determination from the titration data.

Logical and Experimental Workflows

The following diagrams, created using the DOT language, illustrate key workflows relevant to the study of this compound.

Conclusion

This technical guide has provided a detailed overview of the essential physicochemical properties of this compound, grounded in established experimental protocols. The presented data, while showing some variability that warrants further investigation, offers a solid foundation for researchers and professionals in drug development and chemical synthesis. The included workflows provide a logical framework for the characterization and analysis of this compound. A thorough understanding and precise determination of these properties are indispensable for the safe and effective application of this compound in scientific and industrial settings. Further research to obtain definitive experimental values for properties like water solubility and to elucidate specific biological pathways will be invaluable to the scientific community.

An In-Depth Technical Guide on 2,3,4-Trichloroaniline: Molecular Structure and Weight

This technical guide provides a comprehensive overview of the molecular structure and weight of 2,3,4-Trichloroaniline, a chemical compound of interest to researchers, scientists, and professionals in drug development and chemical synthesis.

Core Molecular Information

This compound is an aromatic amine, a derivative of aniline substituted with three chlorine atoms on the benzene ring at positions 2, 3, and 4. The presence and specific arrangement of these chlorine atoms significantly influence the molecule's chemical and physical properties.

Molecular Structure and Identification

The structure of this compound is defined by a benzene ring with an amino (-NH2) group at position 1, and chlorine (-Cl) atoms at positions 2, 3, and 4. This specific substitution pattern is crucial for its unique chemical identity and reactivity.

| Identifier | Value |

| IUPAC Name | This compound[1] |

| Molecular Formula | C6H4Cl3N[1][2][3][4] |

| CAS Number | 634-67-3[1][2][4] |

| SMILES | C1=CC(=C(C(=C1N)Cl)Cl)Cl[1] |

| InChI Key | RRJUYQOFOMFVQS-UHFFFAOYSA-N[1][4] |

Physicochemical Data

The molecular weight and other computed properties are fundamental for experimental design and analysis in a research setting.

| Property | Value |

| Molecular Weight | 196.46 g/mol [2][3][4] |

| Computed Molecular Weight | 196.5 g/mol [1] |

| Monoisotopic Mass | 194.940932 Da[1] |

| Melting Point | 65-67 °C[5] |

| Boiling Point | 292 °C[5] |

| XLogP3 | 3.7[1] |

| Hydrogen Bond Donor Count | 1[1] |

Visualizing Molecular Information

The following diagram illustrates the key molecular attributes of this compound and their relationships.

References

Spectroscopic Profile of 2,3,4-Trichloroaniline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2,3,4-trichloroaniline, a compound of interest in various fields of chemical research and development. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for data acquisition.

Spectroscopic Data Summary

The empirical formula for this compound is C₆H₄Cl₃N, with a molecular weight of 196.46 g/mol . The spectroscopic data presented below provides key insights into its molecular structure and chemical environment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic compounds. The ¹H and ¹³C NMR data for this compound are summarized below.

¹H NMR (Proton NMR) Data

The ¹H NMR spectrum of this compound provides information about the hydrogen atoms in the molecule.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.18 | d | 1H | H-6 |

| 6.75 | d | 1H | H-5 |

| 4.13 | br s | 2H | -NH₂ |

Solvent: CDCl₃, Reference: Tetramethylsilane (TMS) at 0 ppm.

¹³C NMR (Carbon-13 NMR) Data

The ¹³C NMR spectrum reveals the chemical environment of the carbon atoms within the molecule.

| Chemical Shift (δ) ppm | Assignment |

| 142.9 | C-1 |

| 119.5 | C-2 |

| 129.0 | C-3 |

| 123.7 | C-4 |

| 125.5 | C-5 |

| 116.3 | C-6 |

Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The significant IR absorption bands for this compound are listed below.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3485, 3395 | Strong, Sharp | N-H stretching (asymmetric and symmetric) |

| 3080 | Medium | Aromatic C-H stretching |

| 1620 | Strong | N-H bending (scissoring) |

| 1585, 1475 | Strong | C=C aromatic ring stretching |

| 1290 | Strong | C-N stretching |

| 870, 810 | Strong | C-H out-of-plane bending |

| 700-850 | Strong | C-Cl stretching |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of its molecular weight and elemental composition. The major fragmentation peaks for this compound under electron ionization (EI) are presented here.

| m/z | Relative Intensity (%) | Assignment |

| 195/197/199 | 100 | [M]⁺ (Molecular ion) |

| 160/162 | ~30 | [M - Cl]⁺ |

| 125 | ~20 | [M - 2Cl]⁺ |

| 90 | ~15 | [M - 3Cl]⁺ |

| 63 | ~25 | [C₅H₃]⁺ |

Experimental Protocols

The following sections outline the generalized methodologies for acquiring the spectroscopic data presented above.

NMR Spectroscopy Protocol (¹H and ¹³C)

-

Sample Preparation: A sample of this compound (approximately 10-20 mg for ¹H NMR and 50-100 mg for ¹³C NMR) is dissolved in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing a small amount of tetramethylsilane (TMS) as an internal standard. The solution is then filtered through a glass wool plug into a 5 mm NMR tube.

-

Instrumentation: The NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 or 500 MHz).

-

Data Acquisition:

-

For ¹H NMR, a standard single-pulse experiment is performed. Key parameters include a 30-45° pulse angle, a spectral width of approximately 15 ppm, and a relaxation delay of 1-2 seconds.

-

For ¹³C NMR, a proton-decoupled pulse sequence is used to simplify the spectrum. A larger number of scans are typically required due to the lower natural abundance of ¹³C. A spectral width of around 250 ppm and a relaxation delay of 2-5 seconds are common.

-

-

Data Processing: The acquired free induction decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected to obtain the final spectrum. Chemical shifts are referenced to the TMS signal (0 ppm) for ¹H NMR and the solvent peak (CDCl₃ at 77.16 ppm) for ¹³C NMR.

FT-IR Spectroscopy Protocol (KBr Pellet Method)

-

Sample Preparation: Approximately 1-2 mg of finely ground this compound is mixed with about 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) powder in an agate mortar. The mixture is thoroughly ground to a fine, homogenous powder.

-

Pellet Formation: The powdered mixture is transferred to a pellet die and compressed under high pressure (typically 8-10 tons) using a hydraulic press to form a thin, transparent pellet.

-

Data Acquisition: The KBr pellet is placed in the sample holder of an FT-IR spectrometer. A background spectrum of a pure KBr pellet is recorded first. Then, the sample spectrum is acquired over a typical range of 4000-400 cm⁻¹.

-

Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final transmittance or absorbance spectrum.

Electron Impact Mass Spectrometry (EI-MS) Protocol

-

Sample Introduction: A small amount of this compound is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC). The sample is vaporized in the ion source.

-

Ionization: The gaseous sample molecules are bombarded with a high-energy electron beam (typically 70 eV). This causes the molecules to ionize, forming a molecular ion (M⁺) and various fragment ions.

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: The separated ions are detected, and their abundance is recorded as a function of their m/z ratio, generating the mass spectrum.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of this compound.

An In-depth Technical Guide on the Toxicological Profile and Hazards of 2,3,4-Trichloroaniline

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the toxicological profile of 2,3,4-Trichloroaniline (2,3,4-TCA). Due to a notable scarcity of data specific to this isomer, a read-across approach has been employed, incorporating data from other trichloroaniline isomers and related chloroaniline compounds to infer potential hazards. This information should be interpreted with caution and is intended for research and professional guidance.

Introduction

This compound (CAS No. 634-67-3) is a chlorinated aromatic amine.[1] Aromatic amines as a class are of significant industrial importance, serving as intermediates in the synthesis of a wide range of chemicals, including dyes, pesticides, and pharmaceuticals.[1][2] However, this chemical class is also associated with significant toxicological concerns, including methemoglobinemia, genotoxicity, and carcinogenicity.[2][3] This guide provides a detailed summary of the known and inferred toxicological properties of 2,3,4-TCA to inform risk assessment and guide safe handling and development practices.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are crucial for understanding its environmental fate, potential for absorption, and distribution within biological systems.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Chemical Formula | C₆H₄Cl₃N | [4] |

| Molecular Weight | 196.46 g/mol | [4] |

| CAS Number | 634-67-3 | [1] |

| Appearance | White to almost white crystal/powder | |

| Melting Point | 67 °C | [4] |

| Boiling Point | 292 °C at 774 mm Hg | [1] |

| Solubility | Slightly soluble in Chloroform and Methanol | [1] |

Toxicological Profile

Toxicokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)

The metabolism of chloroanilines is a critical determinant of their toxicity. The primary metabolic pathways for aromatic amines involve N-oxidation and ring hydroxylation, catalyzed by cytochrome P450 enzymes.[5] These reactions can lead to the formation of reactive metabolites capable of binding to cellular macromolecules, including DNA, which is a key mechanism of their toxicity.[6] The proposed metabolic pathway for 2,3,4-TCA, based on known pathways for other chloroanilines, is depicted in the diagram below.[5][7] Excretion of metabolites is expected to occur primarily via the urine as glucuronide and sulfate conjugates.[7]

Acute Toxicity

This compound is classified as toxic if swallowed, in contact with skin, or if inhaled.[4] The primary acute toxic effect of many aromatic amines is methemoglobinemia, a condition where the iron in hemoglobin is oxidized, rendering it unable to transport oxygen. This can lead to cyanosis, fatigue, and at high concentrations, can be fatal.[3]

Table 2: Acute Toxicity of this compound and Related Compounds

| Endpoint | Species | Route | Value | Reference(s) |

| LD50 (2,3,4-TCA) | Data Not Available | Oral | Toxic (GHS Category 3) | [4] |

| LD50 (2,3,4-TCA) | Data Not Available | Dermal | Toxic (GHS Category 3) | [4] |

| LC50 (2,3,4-TCA) | Data Not Available | Inhalation | Toxic (GHS Category 3) | [4] |

| LD50 (2,4,6-TCA) | Rat | Oral | 2400 mg/kg | [8][9] |

| LD50 (o-chloroaniline) | Mouse | Oral | 256 mg/kg bw | [10] |

| LD50 (o-chloroaniline) | Rabbit | Dermal | >200 mg/kg bw | [10] |

| LC50 (o-chloroaniline) | Rat | Inhalation | 6.1 mg/L air (4 hours) | [10] |

Subchronic and Chronic Toxicity

The GHS classification for 2,3,4-TCA indicates that it may cause damage to organs through prolonged or repeated exposure.[4] Studies on other chloroaniline isomers have shown that the primary target organs for repeated dose toxicity are the spleen, liver, and kidneys.[3][11] Hematotoxicity, including hemolytic anemia and increased spleen weight, is a common finding in subchronic studies of chloroanilines.[3][11]

Table 3: Subchronic Toxicity of Related Chloroanilines

| Compound | Species | Route | LOAEL | Key Effects | Reference(s) |

| o-chloroaniline | Rat, Mouse | Oral (13-week) | 10 mg/kg bw/day | Hematotoxicity (methemoglobin formation, hemolytic anemia) | [10] |

| m-chloroaniline | Rat, Mouse | Oral (13-week) | - | Hematotoxicity, enlarged spleens | [11] |

| p-chloroaniline | Rat, Mouse | Oral (13-week) | - | Most potent hematotoxic effects among isomers | [3] |

Genotoxicity

While there are no specific genotoxicity data for 2,3,4-TCA, studies on other aniline derivatives suggest that genotoxicity is a general property of this class of compounds.[6] For example, 2,4,6-trichloroaniline was found to be mutagenic in a Drosophila melanogaster wing spot test.[6] The genotoxic potential of aromatic amines is often linked to their metabolic activation to reactive intermediates that can form DNA adducts.[6]

Table 4: Genotoxicity of Related Chloroanilines

| Compound | Test System | Result | Reference(s) |

| 2,4,6-Trichloroaniline | Drosophila melanogaster wing spot test | Mutagenic | [6] |

| p-Chloroaniline | Various test systems | Genotoxic | [3] |

| o- and m-Chloroaniline | Various test systems | Weak or no genotoxic effects | [3] |

Carcinogenicity

There are no specific carcinogenicity bioassays available for 2,3,4-TCA. However, studies on other chloroanilines have demonstrated carcinogenic potential. For instance, p-chloroaniline has been shown to cause sarcomas of the spleen in male rats and hepatocellular adenomas or carcinomas in male mice.[2] Similarly, 2,4,6-trichloroaniline showed evidence of carcinogenic activity in male mice, causing vascular and liver tumors.[8] The carcinogenic mechanism of aromatic amines is often associated with their genotoxicity and the induction of chronic tissue injury and proliferation.[2]

Table 5: Carcinogenicity of Related Chloroanilines

| Compound | Species | Target Organs | Reference(s) |

| p-Chloroaniline | Male Rat | Spleen (sarcomas) | [2] |

| p-Chloroaniline | Male Mouse | Liver (hepatocellular adenomas/carcinomas) | [2] |

| 2,4,6-Trichloroaniline | Male Mouse | Vascular system, Liver | [8] |

Reproductive and Developmental Toxicity

Specific data on the reproductive and developmental toxicity of 2,3,4-TCA are lacking. However, studies on other chlorinated anilines indicate a potential for such effects. For example, 3,4-dichloroaniline has been shown to have reproductive toxicity in fish.[12] Due to the overall toxic profile of chloroanilines, it is prudent to consider 2,3,4-TCA as a potential reproductive and developmental toxicant until specific data become available.

Hazards

Based on its GHS classification and data from related compounds, the primary hazards associated with this compound are:

-

Acute Toxicity: Toxic if swallowed, in contact with skin, or if inhaled.[4]

-

Organ Toxicity (Repeated Exposure): May cause damage to organs, particularly the spleen, liver, and kidneys, through prolonged or repeated exposure.[4]

-

Aquatic Toxicity: Very toxic to aquatic life with long-lasting effects.[4]

-

Potential Carcinogen: Based on data from other chloroanilines, it should be handled as a potential human carcinogen.

-

Potential Genotoxin: Likely to have genotoxic properties, characteristic of aromatic amines.

-

Potential Reproductive and Developmental Toxicant: Should be considered a potential reproductive and developmental hazard in the absence of specific data.

Experimental Protocols

Detailed experimental protocols for toxicological studies specifically on this compound are not available in the public domain. However, standardized methodologies, such as those provided by the Organisation for Economic Co-operation and Development (OECD), are typically followed for the toxicological evaluation of chemicals.

General Workflow for Toxicity Testing

The following diagram illustrates a general workflow for assessing the toxicity of a chemical substance.

Example Protocol: Acute Oral Toxicity (Based on OECD Guideline 423)

-

Test Animals: Typically, young adult female rats are used.

-

Housing and Feeding: Animals are housed in controlled conditions with standard diet and water ad libitum, except for a brief fasting period before dosing.[13]

-

Dose Administration: The test substance is administered as a single oral dose via gavage. Dosing is sequential, starting with a dose expected to cause some toxicity.[13]

-

Observations: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.[13]

-

Pathology: A gross necropsy is performed on all animals at the end of the study.[13]

Example Protocol: Carcinogenicity Bioassay (Based on OECD Guideline 451)

-

Test Animals: Typically, rats and mice of both sexes are used.

-

Dose Administration: The test substance is administered in the diet, drinking water, or by gavage for a major portion of the animals' lifespan (e.g., 24 months for rats).[2]

-

Observations: Animals are monitored for clinical signs of toxicity, body weight changes, and tumor development throughout the study.

-

Pathology: A comprehensive histopathological examination of all organs and tissues is conducted.[2]

Example Protocol: In Vitro Genotoxicity - Ames Test (Based on OECD Guideline 471)

-

Test System: Strains of Salmonella typhimurium with pre-existing mutations that render them unable to synthesize a specific amino acid.

-

Procedure: The bacterial strains are exposed to the test substance with and without a metabolic activation system (S9 mix).

-

Endpoint: A positive result is indicated by a significant increase in the number of revertant colonies (bacteria that have regained the ability to synthesize the amino acid) compared to the control.

Conclusion

This compound is a hazardous chemical with a toxicological profile that, while not extensively studied for this specific isomer, can be inferred from data on related chloroanilines. It is acutely toxic by multiple routes of exposure and is expected to cause organ damage upon repeated exposure. The potential for genotoxicity and carcinogenicity is a significant concern for this class of compounds. Given the data gaps, a precautionary approach is warranted, and 2,3,4-TCA should be handled with appropriate safety measures to minimize exposure. Further research is needed to fully characterize the toxicological profile of this compound and to elucidate its specific mechanisms of toxicity.

References

- 1. This compound CAS#: 634-67-3 [m.chemicalbook.com]

- 2. Carcinogenicity of the aromatic amines: from structure-activity relationships to mechanisms of action and risk assessment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. NTP Comparative Toxicity Studies of o-, m-, and p-Chloroanilines (CAS Nos. 95-51-2; 108-42-9; and 106-47-8) Administered by Gavage to F344/N Rats and B6C3F1 Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound | C6H4Cl3N | CID 12464 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Genotoxicity of aniline derivatives in various short-term tests - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Biotransformation of 2-chloroaniline in the Fischer 344 rat: identification of urinary metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 2,4,6-Trichloroaniline | C6H4Cl3N | CID 12471 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 2,4,6-Trichloroaniline - Wikipedia [en.wikipedia.org]

- 10. benchchem.com [benchchem.com]

- 11. Comparative gavage subchronic toxicity studies of o-chloroaniline and m-chloroaniline in F344 rats and B6C3F1 mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. ec.europa.eu [ec.europa.eu]

- 13. downloads.regulations.gov [downloads.regulations.gov]

Biodegradation of 2,3,4-Trichloroaniline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the biodegradation pathways of 2,3,4-Trichloroaniline (2,3,4-TCA), a persistent environmental pollutant. While research specifically detailing the complete degradation pathway of 2,3,4-TCA is limited, this document synthesizes available data on its microbial degradation and extrapolates potential pathways based on studies of analogous chlorinated aniline compounds. The guide covers known microbial mediators, proposed enzymatic reactions, and relevant quantitative data, alongside detailed experimental protocols for studying its biodegradation.

Introduction

Trichloroanilines (TCAs) are a group of chlorinated aromatic amines used in the synthesis of dyes, pesticides, and pharmaceuticals. Their widespread use and resistance to natural degradation processes have led to their accumulation in the environment, posing risks to ecosystems and human health. This compound is one such isomer of concern. Understanding its biodegradation pathways is crucial for developing effective bioremediation strategies. This guide focuses on the microbial processes that can lead to the detoxification and mineralization of this compound.

Microbial Degradation of this compound

The biodegradation of chlorinated anilines can occur under both anaerobic and aerobic conditions, with distinct enzymatic mechanisms. For 2,3,4-TCA, the most well-documented pathway is anaerobic reductive dechlorination.

Anaerobic Biodegradation

Under anoxic conditions, microorganisms can utilize chlorinated compounds as electron acceptors in a process known as organohalide respiration. This typically involves the sequential removal of chlorine atoms, a process termed reductive dechlorination.

A key microorganism identified for its ability to degrade a range of chloroanilines, including 2,3,4-TCA, is Geobacter sp. KT5 . This iron-reducing bacterium, isolated from polluted river sediment, can utilize TCAs, dichloroanilines (DCAs), and monochloroanilines (MCAs) as sources of carbon and energy under anaerobic conditions.[1][2][3]

The degradation pathway in Geobacter sp. KT5 is characterized by the preferential removal of chlorine atoms at the ortho and para positions.[1][2] This leads to a stepwise dechlorination cascade, ultimately forming aniline, which can be further mineralized.

Proposed Anaerobic Pathway in Geobacter sp. KT5:

Based on the observed dechlorination patterns for various chloroanilines by Geobacter sp. KT5, a putative degradation pathway for 2,3,4-TCA can be proposed. The initial step would involve the removal of either the ortho (position 2) or the para (position 4) chlorine atom.

-

Initial Reductive Dechlorination:

-

Path A (Ortho-dechlorination): Removal of the chlorine at the C2 position would yield 3,4-dichloroaniline (3,4-DCA) .

-

Path B (Para-dechlorination): Removal of the chlorine at the C4 position would yield 2,3-dichloroaniline (2,3-DCA) .

-

-

Secondary Dechlorination of Dichloroanilines:

-

From 3,4-DCA, subsequent dechlorination would likely produce 3-chloroaniline (3-CA) or 4-chloroaniline (4-CA) .

-

From 2,3-DCA, dechlorination is known to produce 2-chloroaniline (2-CA) and 3-chloroaniline (3-CA) .

-

-

Final Dechlorination to Aniline:

-

The resulting monochloroaniline isomers are then dechlorinated to aniline .

-

-

Ring Cleavage:

-

Aniline can be further degraded through ring cleavage pathways under anaerobic conditions, although this part of the pathway is less characterized for this specific organism.

-

The enzymes responsible for reductive dechlorination are broadly known as reductive dehalogenases . These enzymes are key in organohalide-respiring bacteria.

Aerobic Biodegradation

While no specific studies detailing the aerobic degradation of 2,3,4-TCA were identified, the pathways for other chloroanilines are well-documented and provide a strong basis for a hypothetical pathway. Aerobic degradation typically initiates with an oxidative attack on the aromatic ring by dioxygenase or monooxygenase enzymes.

Hypothetical Aerobic Pathway:

-

Initial Oxidation: Aniline dioxygenase or a similar enzyme would hydroxylate the ring, incorporating one or two hydroxyl groups and potentially removing the amino group. This would lead to the formation of a chlorinated catechol (e.g., 3,4,5-trichlorocatechol).

-

Ring Cleavage: The resulting chlorocatechol would undergo ring cleavage, catalyzed by catechol 1,2-dioxygenase (ortho-cleavage) or catechol 2,3-dioxygenase (meta-cleavage).

-

Downstream Metabolism: The ring-cleavage products would be further metabolized through pathways such as the beta-ketoadipate pathway, eventually leading to intermediates of central metabolism.

Quantitative Data

Quantitative data on the biodegradation of 2,3,4-TCA is sparse. The primary available data point comes from the study of Geobacter sp. KT5.

| Compound | Microorganism | Condition | Degradation Rate | Reference |

| This compound | Geobacter sp. KT5 | Anaerobic | 2.48 ± 0.32 µM/day | [1][2][3] |

Visualizations of Pathways and Workflows

Proposed Anaerobic Biodegradation Pathway of this compound

Caption: Proposed anaerobic degradation pathway of 2,3,4-TCA by reductive dechlorination.

General Experimental Workflow for Biodegradation Studies

Caption: A generalized workflow for studying the biodegradation of 2,3,4-TCA.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the study of 2,3,4-TCA biodegradation, adapted from studies on other chloroanilines.

Anaerobic Culture Enrichment and Degradation Assay

Objective: To enrich and isolate microorganisms capable of degrading 2,3,4-TCA under anaerobic conditions and to quantify the degradation.

Materials:

-

Anaerobic mineral medium (e.g., DSMZ medium 826 for Geobacter)

-

This compound (stock solution in a suitable solvent, e.g., acetone)

-

Electron donor (e.g., acetate)

-

Electron acceptor (e.g., ferric citrate for iron-reducers)

-

Inoculum source (e.g., contaminated soil, sediment)

-

Anaerobic culture tubes or serum bottles with butyl rubber stoppers

-

Anaerobic chamber or gassing station (N₂:CO₂ gas mixture)

-

Incubator shaker

-

HPLC or GC-MS for analysis

Procedure:

-

Medium Preparation: Prepare the anaerobic mineral medium. Dispense into serum bottles, seal with butyl rubber stoppers, and crimp with aluminum seals.

-

Anoxia Establishment: Make the medium anaerobic by sparging with an N₂:CO₂ (e.g., 80:20) gas mixture for at least 30 minutes. Autoclave the sealed bottles.

-

Inoculation: In an anaerobic chamber, add the inoculum (e.g., 10% w/v of sediment) to the prepared medium.

-

Acclimation: Add a low concentration of 2,3,4-TCA (e.g., 10-20 µM) as the sole carbon and energy source, or with a co-substrate. Incubate at a controlled temperature (e.g., 30°C) in the dark.

-

Enrichment: Periodically monitor the degradation of 2,3,4-TCA. Once degradation is observed, transfer an aliquot (e.g., 10% v/v) to fresh anaerobic medium with a higher concentration of 2,3,4-TCA. Repeat this process several times to enrich for degrading microorganisms.

-

Degradation Assay:

-

Set up triplicate microcosms with the enriched culture.

-

Spike with a known concentration of 2,3,4-TCA (e.g., 50 µM).

-

Include sterile controls (autoclaved culture) and abiotic controls (no inoculum) to account for non-biological losses.

-

Incubate under the same conditions.

-

At regular time intervals, sacrifice one set of triplicate bottles.

-

Collect aqueous samples for analysis.

-

Sample Preparation and Chemical Analysis

Objective: To extract and quantify 2,3,4-TCA and its metabolites from aqueous culture samples.

Materials:

-

Liquid-liquid extraction solvents (e.g., ethyl acetate, dichloromethane)

-

Solid-phase extraction (SPE) cartridges (e.g., C18)

-

Anhydrous sodium sulfate

-

Rotary evaporator or nitrogen evaporator

-

Autosampler vials

-

HPLC with a UV or DAD detector, or GC-MS

Procedure (Liquid-Liquid Extraction):

-

Extraction: Acidify the aqueous sample (e.g., 10 mL) to pH 2 with HCl. Extract three times with an equal volume of ethyl acetate.

-

Drying: Pool the organic extracts and pass them through a column of anhydrous sodium sulfate to remove residual water.

-

Concentration: Evaporate the solvent to near dryness under a gentle stream of nitrogen or using a rotary evaporator.

-

Reconstitution: Reconstitute the residue in a known volume (e.g., 1 mL) of a suitable solvent (e.g., acetonitrile or hexane) for analysis.

-

Analysis:

-

HPLC: Inject the sample onto a C18 column. Use an isocratic or gradient mobile phase (e.g., acetonitrile:water). Detect the compounds using a UV detector at a suitable wavelength (e.g., 240 nm).

-

GC-MS: If necessary, derivatize the anilines to improve their volatility and chromatographic properties (e.g., acetylation). Inject the sample into the GC. Use a suitable temperature program. Identify metabolites based on their mass spectra by comparison to libraries and authentic standards.

-

Conclusion

The biodegradation of this compound, while not as extensively studied as other isomers, is known to occur under anaerobic conditions, primarily through reductive dechlorination by microorganisms such as Geobacter sp. KT5. The proposed pathway involves a stepwise removal of chlorine atoms, leading to less halogenated and ultimately non-halogenated intermediates like aniline, which can be further mineralized. Aerobic degradation pathways, while not directly observed for 2,3,4-TCA, are likely to proceed via oxidative ring cleavage, analogous to other chlorinated anilines. Further research is needed to fully elucidate the specific intermediates, the enzymes involved, and the genetic basis of these degradation pathways. The experimental protocols outlined in this guide provide a framework for conducting such investigations, which are vital for the development of effective bioremediation technologies for environments contaminated with this persistent pollutant.

References

A Technical Guide to 2,3,4-Trichloroaniline: Current and Potential Industrial Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,3,4-Trichloroaniline is a chlorinated aromatic amine with potential applications in various industrial sectors. While less studied than its isomers, its unique substitution pattern offers possibilities for its use as a chemical intermediate in the synthesis of specialized agrochemicals and as a reference standard in analytical chemistry. This technical guide provides a comprehensive overview of the known and potential industrial applications of this compound, supported by available data, generalized experimental protocols, and inferred biological pathway interactions.

Chemical and Physical Properties

This compound is a solid at room temperature with the following key properties:

| Property | Value |

| CAS Number | 634-67-3 |

| Molecular Formula | C₆H₄Cl₃N |

| Molecular Weight | 196.46 g/mol |

| Appearance | White to off-white crystalline powder |

| Melting Point | 65-69 °C |

| Boiling Point | 292 °C |

| Solubility | Insoluble in water; soluble in organic solvents such as ethanol, ether, and chloroform. |

Known Industrial Applications

The documented industrial applications of this compound are currently limited but highlight its utility in specialized areas.

Intermediate in Acaricide Synthesis

This compound serves as a key intermediate in the synthesis of novel strobilurin acaricides, specifically SYP-10913 and SYP-11277. These compounds have demonstrated potent activity against mites, comparable to or exceeding that of some commercial acaricides in greenhouse and field trials.[1][2] The synthesis involves the reaction of this compound with a substituted pyrimidine derivative.

Analytical Reference Standard

Due to its stable and well-defined chemical structure, this compound is utilized as an internal standard for the analysis of polychlorinated biphenyls (PCBs) in environmental samples. Its distinct chromatographic behavior allows for accurate quantification of PCB congeners in complex matrices.

Potential and Inferred Industrial Applications

Based on the known applications of its isomers (2,4,5- and 2,4,6-trichloroaniline), this compound could potentially be utilized in the following areas:

Azo Dye Synthesis

Like other anilines, this compound could theoretically be used as a diazo component in the synthesis of azo dyes. The position of the chlorine atoms would influence the final color and properties of the dye.

Pesticide Development

Beyond acaricides, the chemical structure of this compound suggests its potential as a building block for other classes of pesticides, including herbicides and fungicides. The specific arrangement of chloro-substituents could impart novel biological activities.

Pharmaceutical Synthesis

Halogenated anilines are important intermediates in the synthesis of various active pharmaceutical ingredients (APIs). The reactivity of the amino group and the substituted aromatic ring of this compound could be exploited in the development of new therapeutic agents.

Experimental Protocols (Generalized)

The following are generalized experimental protocols based on the synthesis of related compounds, as specific industrial-scale protocols for this compound are not publicly available.

Generalized Synthesis of a Halogenated Diphenylamine (Precursor for Agrochemicals)

This protocol outlines a general approach to the synthesis of a diphenylamine derivative, a common structural motif in various pesticides.

Methodology:

-

In an inert atmosphere glovebox, a reaction vessel is charged with this compound (1.0 eq.), a substituted aryl halide (1.1 eq.), a palladium catalyst (e.g., Pd₂(dba)₃, 0.02 eq.), a phosphine ligand (e.g., Xantphos, 0.04 eq.), and a base (e.g., sodium tert-butoxide, 1.5 eq.).

-

Anhydrous solvent (e.g., toluene) is added, and the vessel is sealed.

-

The reaction mixture is heated to 80-120 °C and stirred for 12-24 hours, with progress monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, the reaction is cooled to room temperature, quenched with water, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to yield the desired halogenated diphenylamine.

Generalized Diazotization and Azo Coupling for Dye Synthesis

This protocol describes a general two-step process for the synthesis of an azo dye using an aniline derivative.

Methodology:

-

Diazotization: this compound (1.0 eq.) is dissolved in a mixture of concentrated hydrochloric acid and water. The solution is cooled to 0-5 °C in an ice bath. A solution of sodium nitrite (1.05 eq.) in cold water is added dropwise while maintaining the low temperature. The formation of the diazonium salt is confirmed by a positive reaction with starch-iodide paper.

-

Azo Coupling: In a separate vessel, a coupling agent (e.g., a naphthol derivative, 1.0 eq.) is dissolved in an aqueous sodium hydroxide solution and cooled to 0-5 °C.

-

The cold diazonium salt solution is slowly added to the coupling agent solution with vigorous stirring, maintaining the temperature below 5 °C. A colored precipitate of the azo dye forms immediately.

-

The reaction mixture is stirred for an additional 1-2 hours to ensure complete coupling.

-

The precipitated dye is collected by filtration, washed with cold water until the filtrate is neutral, and then dried.

Biological Activity and Metabolic Pathways (Inferred)

Specific data on the biological activity and metabolic pathways of this compound is limited. However, based on studies of other chloroanilines, the following pathways can be inferred.

Inferred Metabolic Pathway

The metabolism of chloroanilines in mammals is thought to proceed primarily through oxidation and conjugation reactions in the liver.

Phase I Metabolism: The initial metabolic steps likely involve oxidation of the aromatic ring by cytochrome P450 enzymes to form hydroxylated metabolites (aminochlorophenols). N-acetylation of the amino group by N-acetyltransferases is another probable Phase I reaction.[3][4][5]

Phase II Metabolism: The hydroxylated and acetylated metabolites can then undergo Phase II conjugation reactions, such as glucuronidation or sulfation, to increase their water solubility and facilitate their excretion from the body via urine.[3]

Potential Signaling Pathway Interactions (Speculative)

The biological effects of many xenobiotics are mediated through interactions with specific signaling pathways. While not directly studied for this compound, its structure suggests potential interactions with pathways involved in cellular stress and toxicity.

One plausible, though unconfirmed, mechanism of action could involve the induction of oxidative stress through the generation of reactive oxygen species (ROS) during its metabolism. This could, in turn, activate the Nrf2-ARE (Nuclear factor erythroid 2-related factor 2-Antioxidant Response Element) signaling pathway, a key cellular defense mechanism against oxidative stress. Activation of this pathway leads to the transcription of various antioxidant and detoxification enzymes.

Conclusion

This compound is a chemical intermediate with a few established niche applications, primarily in the synthesis of specialized acaricides and as an analytical standard. While its broader industrial use is not as well-documented as its isomers, its chemical structure suggests potential for development in the dye, pesticide, and pharmaceutical industries. Further research is needed to fully elucidate its reactivity, biological activity, and to develop specific, efficient industrial-scale applications. The generalized protocols and inferred biological pathways presented in this guide provide a foundation for future research and development efforts.

References

- 1. The discovery of SYP-10913 and SYP-11277: novel strobilurin acaricides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Metabolism and disposition of p-chloroaniline in rat, mouse, and monkey - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Toxicokinetics and metabolism of aniline and 4-chloroaniline in medaka (Oryzias latipes) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. TOXICOLOGY LABORATORY ANALYSIS AND HUMAN EXPOSURE TO p-CHLOROANILINE - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis precursors for 2,3,4-Trichloroaniline derivatives

An In-depth Technical Guide to the Synthesis Precursors for 2,3,4-Trichloroaniline and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the primary synthesis precursors and methodologies for obtaining this compound. Due to the limited availability of direct, published experimental protocols for this specific isomer, this document outlines the most chemically sound and logical synthetic pathways based on patent literature and established organic chemistry principles. The primary route involves a two-step process: the nitration of 1,2,3-trichlorobenzene to form the key intermediate, 2,3,4-trichloronitrobenzene, followed by the reduction of the nitro group to yield the target aniline derivative.

Core Synthesis Pathway: From 1,2,3-Trichlorobenzene

The most viable pathway to this compound begins with 1,2,3-trichlorobenzene. The synthesis proceeds through the key intermediate, 2,3,4-trichloronitrobenzene, which is then reduced to the final product.

Synthesis of the Key Precursor: 2,3,4-Trichloronitrobenzene

The critical step in this synthesis is the regioselective nitration of 1,2,3-trichlorobenzene. This reaction yields 2,3,4-trichloronitrobenzene, a vital intermediate for producing not only the target aniline but also various agrochemicals and pharmaceuticals.[1][2]

Experimental Protocol: Nitration of 1,2,3-Trichlorobenzene

The following protocol is adapted from patent literature describing the nitration of 1,2,3-trichlorobenzene using a micro-channel continuous flow reactor, which offers enhanced safety and control over this highly exothermic reaction.[3] A batch reactor process would follow similar stoichiometry and temperature ranges but requires careful thermal management.

Materials:

-

1,2,3-Trichlorobenzene

-

Concentrated Nitric Acid (e.g., 95%)

-

Concentrated Sulfuric Acid (e.g., 98%)

Equipment:

-

Micro-channel continuous flow reactor with preheating and reaction modules

-

Advection pumps

-

Collection vessel with cooling capabilities

-

Separatory funnel

Procedure:

-

Preparation of Mixed Acid: Prepare the nitrating agent by mixing concentrated nitric acid and concentrated sulfuric acid. The molar ratio of nitric acid to sulfuric acid can range from 1:1.0 to 1:6.0.[3]

-

Pumping and Preheating: Separately pump the 1,2,3-trichlorobenzene and the prepared mixed acid into the preheating modules of the micro-channel reactor. A preheating temperature of 60-80 °C is recommended.[3]

-

Reaction: The preheated streams are combined in the reaction module. The reaction is maintained at a temperature of 60-80 °C for a residence time of 60-130 seconds.[3] Recommended flow rates are 3.0-20.0 mL/min for the 1,2,3-trichlorobenzene stream and 3.0-15.0 mL/min for the mixed acid stream.[3]

-

Quenching and Separation: The reactant mixture flows from the reactor into a cooled collection vessel. After cooling, the mixture is allowed to stand for 1-2 hours to allow for phase separation.[3]

-

Isolation: The organic layer, containing the 2,3,4-trichloronitrobenzene product, is separated from the inorganic acid layer. The acid layer can be recycled after processing.

-

Purification: The organic layer can be washed (e.g., with a dilute sodium carbonate solution followed by water) and the product purified by recrystallization or distillation.

Data Presentation: Nitration Reaction Parameters

| Parameter | Value / Range | Source |

| Starting Material | 1,2,3-Trichlorobenzene | [3][4] |

| Reagents | Conc. Nitric Acid, Conc. Sulfuric Acid | [3][4] |

| Molar Ratio (HNO₃:H₂SO₄) | 1:1.0 - 1:6.0 | [3] |

| Reaction Temperature | 60 - 80 °C | [3] |

| Reaction Time (Flow Reactor) | 60 - 130 seconds | [3] |

| Product | 2,3,4-Trichloronitrobenzene | [3][4] |

Synthesis of this compound

The conversion of the nitro group in 2,3,4-trichloronitrobenzene to an amino group is a standard reduction reaction. While specific literature for this exact substrate is sparse, a general and robust protocol for the reduction of aromatic nitro compounds using iron powder in an acidic medium is provided below. This method is widely used in industrial and laboratory settings due to its cost-effectiveness and efficiency.

General Experimental Protocol: Reduction of 2,3,4-Trichloronitrobenzene

Materials:

-

2,3,4-Trichloronitrobenzene

-

Iron powder (fine grade)

-

Concentrated Hydrochloric Acid (HCl) or Acetic Acid

-

Ethanol or a similar co-solvent

-

Sodium Hydroxide or Sodium Carbonate solution (for neutralization)

-

Organic solvent for extraction (e.g., Ethyl Acetate, Dichloromethane)

Equipment:

-

Round-bottom flask with reflux condenser and mechanical stirrer

-

Heating mantle

-

Filtration apparatus (e.g., Buchner funnel)

-

Separatory funnel

Procedure:

-

Setup: In the round-bottom flask, create a suspension of iron powder in water or a mixture of water and ethanol.

-

Acidification: Add a small amount of concentrated HCl or acetic acid to the iron suspension and heat the mixture to reflux with vigorous stirring.

-

Addition of Nitro Compound: Dissolve the 2,3,4-trichloronitrobenzene in a suitable solvent (like ethanol) and add it portion-wise or dropwise to the refluxing iron suspension. The reaction is exothermic and the rate of addition should be controlled to maintain a steady reflux.

-

Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting nitro compound is completely consumed.

-

Neutralization and Filtration: Once the reaction is complete, cool the mixture and neutralize the excess acid by carefully adding a sodium hydroxide or sodium carbonate solution until the pH is basic. Filter the hot mixture through a pad of celite to remove the iron oxides.

-

Extraction: Transfer the filtrate to a separatory funnel and extract the aqueous layer multiple times with an organic solvent (e.g., ethyl acetate).

-

Isolation and Purification: Combine the organic extracts, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and remove the solvent under reduced pressure. The resulting crude this compound can be further purified by recrystallization from a suitable solvent (such as ligroin or ethanol) or by column chromatography.[5]

Data Presentation: General Reduction Parameters

| Parameter | Value / Range |

| Starting Material | 2,3,4-Trichloronitrobenzene |

| Reducing System | Fe / HCl or Fe / Acetic Acid |

| Alternative Systems | Catalytic Hydrogenation (H₂/Pd-C, H₂/Ni), SnCl₂/HCl |

| Solvent | Water, Ethanol, or mixture |

| Reaction Temperature | Reflux |

| Work-up | Basification, Filtration, Extraction |

| Final Product | This compound |

Logical Workflow Diagram

The following diagram illustrates the logical workflow from precursor selection to the final purified product.

References

- 1. 2,3,4-TRICHLORONITROBENZENE CAS#: 17700-09-3 [m.chemicalbook.com]

- 2. guidechem.com [guidechem.com]

- 3. CN114805078B - A method for preparing 2,3,4-trichloronitrobenzene by microchannel nitration reaction - Google Patents [patents.google.com]

- 4. CN106854162A - A kind of nitroaniline of 2,3 dichloro 6 and preparation method thereof - Google Patents [patents.google.com]

- 5. Study on Nitration of 1,2,3-Trichlorobenzene | Semantic Scholar [semanticscholar.org]

Methodological & Application

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Separation of Trichloroaniline Isomers

For Researchers, Scientists, and Drug Development Professionals

This application note provides a detailed protocol for the separation of trichloroaniline isomers using High-Performance Liquid Chromatography (HPLC). The method is particularly relevant for the analysis of 2,4,5-trichloroaniline, 2,4,6-trichloroaniline, and 3,4,5-trichloroaniline. Trichloroanilines are compounds that can be present as impurities in chemical syntheses and are of interest in environmental and pharmaceutical analysis. The accurate separation and quantification of these isomers are crucial for quality control and safety assessment.

The presented reversed-phase HPLC method offers a robust and efficient approach for the baseline separation of these isomers. Reversed-phase HPLC is a powerful technique for separating organic molecules based on their hydrophobicity.[1][2]

Experimental Protocols

This protocol is based on a validated method for the determination of trichloroaniline isomers.[3]

1. Instrumentation and Materials

-

HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a photodiode array (PDA) detector is suitable for this method.

-

Column: A C8 column (250 mm x 4.6 mm, 5 µm particle size) is recommended.[3] C18 columns can also be effective for the separation of chloroaniline isomers and could be considered as an alternative.[4]

-

Chemicals and Reagents:

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Trichloroaniline isomer standards (2,4,5-trichloroaniline, 2,4,6-trichloroaniline, 3,4,5-trichloroaniline)

-

2. Chromatographic Conditions

The following chromatographic conditions have been shown to be effective for the separation of trichloroaniline isomers:[3]

| Parameter | Condition |

| Stationary Phase | C8 (250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile and Water (55:45 v/v) |

| Elution Mode | Isocratic |

| Flow Rate | 1.0 mL/min (Typical for similar separations) |

| Column Temperature | Ambient (or controlled at 25 °C for better reproducibility) |

| Detection | Photodiode Array (PDA) Detector |

| Wavelength | 254 nm (A common wavelength for aromatic compounds) |

| Injection Volume | 10 µL |

3. Standard and Sample Preparation

-

Standard Stock Solution: Prepare individual stock solutions of each trichloroaniline isomer (e.g., 100 µg/mL) in acetonitrile.

-

Working Standard Solution: Prepare a mixed working standard solution containing all three isomers at a suitable concentration (e.g., 10 µg/mL each) by diluting the stock solutions with the mobile phase.

-

Sample Preparation: Dissolve the sample containing the trichloroaniline isomers in acetonitrile. Filter the sample solution through a 0.22 µm syringe filter before injection to remove any particulate matter.[3]

4. Analysis Procedure

-

Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

-

Inject the mixed working standard solution to determine the retention times and response for each isomer.

-

Inject the prepared sample solutions.

-

Identify the trichloroaniline isomers in the sample chromatogram by comparing the retention times with those of the standards.

-

Quantify the amount of each isomer in the sample using the peak areas and a calibration curve generated from the standard solutions.

Data Presentation

The following table summarizes the performance of the described HPLC method for the determination of trichloroaniline isomers.[3]

| Parameter | Value |

| Analysis Time | < 9 minutes |

| Linear Range | 0.1 - 30 µg/mL |

| Method Detection Limit (MDL) | 0.005 µg/mL |

| Recoveries | 88% - 98% |

| Relative Standard Deviation (RSD) | 0.3% - 3.2% |

Experimental Workflow

The following diagram illustrates the general workflow for the HPLC analysis of trichloroaniline isomers.

Caption: Workflow for the HPLC separation and analysis of trichloroaniline isomers.

Discussion

The separation of positional isomers, such as trichloroanilines, can be challenging due to their similar physical and chemical properties.[5] The choice of stationary phase and mobile phase composition is critical to achieving adequate resolution. The described method, utilizing a C8 column and an acetonitrile/water mobile phase, provides a simple and efficient separation of 2,4,5-, 2,4,6-, and 3,4,5-trichloroaniline isomers within a short analysis time.[3] The elution order of isomers in reversed-phase HPLC is generally related to their hydrophobicity; more hydrophobic isomers will have longer retention times.

For other sets of trichloroaniline isomers or in cases of co-elution, method optimization may be necessary. This can include adjusting the mobile phase composition (e.g., the ratio of acetonitrile to water), changing the stationary phase (e.g., to a C18 or a phenyl-based column), or modifying the temperature. Ultra-High-Performance Liquid Chromatography (UHPLC) could also be employed for faster analysis times and improved resolution.[1]

Conclusion

The presented HPLC method is a reliable and validated approach for the separation and quantification of 2,4,5-, 2,4,6-, and 3,4,5-trichloroaniline isomers. The detailed protocol and performance data provide a solid foundation for researchers, scientists, and drug development professionals to implement this method for routine analysis and quality control.

References

Application Notes and Protocols for the Use of 2,3,4-Trichloroaniline as an Intermediate in Dye Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utilization of 2,3,4-trichloroaniline as a key intermediate in the synthesis of azo dyes, particularly disperse dyes for synthetic fibers like polyester. The protocols detailed below are based on established principles of diazotization and azo coupling reactions, providing a framework for the laboratory-scale synthesis and characterization of novel colorants.

Introduction

This compound is a versatile aromatic amine that serves as a valuable precursor in the synthesis of a variety of dyes. The presence of three chlorine atoms on the benzene ring can impart specific properties to the resulting dye molecules, such as altered hydrophobicity, lightfastness, and thermal stability. This document focuses on the synthesis of monoazo disperse dyes, which are widely used for coloring polyester fabrics due to their suitable molecular size, lack of ionic charge, and ability to penetrate the fiber matrix at high temperatures.